molecular formula C10H14N2O2S B2857492 N-benzyl(cyclopropylamino)sulfonamide CAS No. 1879873-91-2

N-benzyl(cyclopropylamino)sulfonamide

Cat. No.: B2857492
CAS No.: 1879873-91-2
M. Wt: 226.29
InChI Key: QTDZJSXITMGJJK-UHFFFAOYSA-N
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Description

N-benzyl(cyclopropylamino)sulfonamide: is a versatile chemical compound with a unique structure that enables it to be employed in various scientific studies. It is used as a catalyst, pharmaceutical intermediate, and in medicinal chemistry research.

Mechanism of Action

Target of Action

The primary target of N-(Benzylsulfamoyl)cyclopropanamine is Lysine-specific demethylase-1 (LSD1) . LSD1 is an FAD-dependent enzyme that demethylates mono- and dimethylated lysines in histone 3 . Histones are highly basic proteins that are the primary component of chromatin and act as a spool for DNA winding . They are regulated via methylation and demethylation processes .

Mode of Action

N-(Benzylsulfamoyl)cyclopropanamine interacts with LSD1, inhibiting its function . This inhibition causes an increase in histone 3 methylation . Changes in the methylation content of histone 3 have been linked to alterations in gene expression .

Biochemical Pathways

The inhibition of LSD1 by N-(Benzylsulfamoyl)cyclopropanamine affects the methylation and demethylation processes of histones . This alteration in histone methylation can lead to changes in gene expression . LSD1 inhibitors, such as N-(Benzylsulfamoyl)cyclopropanamine, are currently being examined as novel therapeutic agents for the treatment of a number of disease states .

Pharmacokinetics

The compound’s molecular weight is 22629, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of LSD1 by N-(Benzylsulfamoyl)cyclopropanamine leads to an increase in histone 3 methylation . This increase in methylation can result in alterations in gene expression . These alterations could potentially be leveraged for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-benzyl(cyclopropylamino)sulfonamide involves the acylation of structurally diverse amines and sulfonamides under focused ultrasonic irradiation in catalyst-free and solvent-free conditions. This method offers several advantages, such as simpler workup conditions, reduced reaction time, and high yields .

Industrial Production Methods: Industrial production methods for this compound typically involve the condensation of various sulfonamides with acyl chloride or anhydride under basic conditions. Other methods include using concentrated sulfuric acid, Lewis acids, or heterogeneous solid acids in acetonitrile under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: N-benzyl(cyclopropylamino)sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride for acylation, palladium catalysts for cross-coupling reactions, and various acids and bases for condensation reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield N-acylated sulfonamides, while cross-coupling reactions can produce a wide range of substituted cyclopropanamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-benzyl(cyclopropylamino)sulfonamide is used as a catalyst in various organic reactions, including cross-coupling reactions and acylation reactions.

Biology: In biological research, this compound is employed as a pharmaceutical intermediate in the synthesis of various bioactive molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an inhibitor of specific enzymes and as a potential treatment for various diseases .

Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals, owing to its unique reactivity and versatility.

Comparison with Similar Compounds

  • Cyclopropanamine
  • N-benzyl-benzoylhydroxamic acid
  • N,N-disubstituted 4-sulfamoylbenzoic acid derivatives

Uniqueness: N-benzyl(cyclopropylamino)sulfonamide is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions and as a potential therapeutic agent. Its ability to inhibit specific enzymes and alter gene expression patterns sets it apart from other similar compounds .

Properties

IUPAC Name

N-(benzylsulfamoyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-15(14,12-10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZJSXITMGJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879873-91-2
Record name N-benzyl(cyclopropylamino)sulfonamide
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